(3S)-3-methoxypyrrolidine-1-carbonyl chloride
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Overview
Description
“(3S)-3-methoxypyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2227844-56-4 . It has a molecular weight of 163.6 . The IUPAC name for this compound is (S)-3-methoxypyrrolidine-1-carbonyl chloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 . This code represents the molecular structure of the compound.Scientific Research Applications
Resolution of 3-Aminopyrrolidine
The resolution of 3-aminopyrrolidine, a closely related intermediate to "(3S)-3-methoxypyrrolidine-1-carbonyl chloride," highlights its importance in producing enantiopure compounds. The use of diastereomeric salt formation for the resolution of 3-aminopyrrolidine emphasizes the compound's versatility and significance in industrial-scale production of chiral pharmaceuticals. This process involves optimized conditions that afford high resolution efficiency, showcasing the scientific utility of such intermediates in enantioselective synthesis (R. Sakurai, A. Yuzawa, & K. Sakai, 2008).
Heck Arylation and Double Bond Isomerization
In the realm of organic synthesis, the Heck arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, a process closely related to the utilization of "this compound," demonstrates the compound's applicability in achieving regiochemical control and suppression of double bond isomerization. This method facilitates the production of C-3 arylated derivatives with high regioselectivity and yield, employing silver carbonate and thallium acetate to suppress isomerization and lithium chloride to promote the Heck reaction. Such advancements underscore the compound's role in enhancing the efficiency and selectivity of organic synthesis processes (C. Sonesson, M. Larhed, C. Nyqvist, & A. Hallberg, 1996).
Oxyfunctionalization of Ketones
The oxyfunctionalization of ketones using derivatives of pyrrolidine highlights the compound's utility in organic chemistry, providing a pathway to regioselective α- or γ-oxygenated carbonyl compounds. This application demonstrates the compound's role in facilitating selective chemical transformations, contributing to the synthesis of stereochemically complex molecules (T. Ren, Y. Liu, & Q. Guo, 1996).
Electrocatalytic Reduction Applications
The electrocatalytic reduction of arylethyl chlorides, employing conditions that could involve compounds similar to "this compound," underscores the compound's potential in the electrosynthesis of anti-inflammatory drugs. This process highlights the catalytic efficiency of silver electrodes in the presence of CO2, leading to the formation of valuable pharmaceutical intermediates (A. Isse, M. Ferlin, & A. Gennaro, 2005).
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-methoxypyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJQEKBFZXKFT-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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